molecular formula C20H28O B587491 all-trans-Retinal-d5 CAS No. 1217234-58-6

all-trans-Retinal-d5

Cat. No.: B587491
CAS No.: 1217234-58-6
M. Wt: 289.474
InChI Key: NCYCYZXNIZJOKI-LHAZDGMOSA-N
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Description

All-trans-Retinal-d5 is a deuterated form of all-trans-retinal, a derivative of vitamin A. It is a key component in the visual cycle, acting as a chromophore in the visual pigments of the retina. This compound is essential for vision as it undergoes photoisomerization, which is crucial for the conversion of light into electrical signals in the eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinal-d5 typically involves the deuteration of all-trans-retinal. This process can be achieved through the catalytic hydrogenation of all-trans-retinal in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The compound is then crystallized and stored under specific conditions to maintain its stability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Isomerization: Light, isomerase enzymes.

Major Products:

    Oxidation: All-trans-retinoic acid-d5.

    Reduction: All-trans-retinol-d5.

    Isomerization: 11-cis-retinal-d5.

Mechanism of Action

All-trans-Retinal-d5 functions as a chromophore in the visual pigments of the retina. Upon absorption of light, it undergoes photoisomerization from the all-trans form to the 11-cis form. This isomerization triggers a conformational change in the opsin protein, leading to the activation of the phototransduction cascade. This cascade ultimately converts the light signal into an electrical signal that is processed by the brain to form visual images .

Comparison with Similar Compounds

    All-trans-retinal: The non-deuterated form, also involved in the visual cycle.

    11-cis-retinal: The isomerized form that binds to opsin to form rhodopsin.

    All-trans-retinoic acid: An oxidized form used in cellular differentiation and growth.

Uniqueness: All-trans-Retinal-d5 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

IUPAC Name

(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCYZXNIZJOKI-LHAZDGMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C=O)/C)/C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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